

Application Note: Methodologies for Studying SPR719 Efflux Pump Inhibition

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Compound of Interest

Compound Name: SPR719

Cat. No.: B3027779

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Introduction

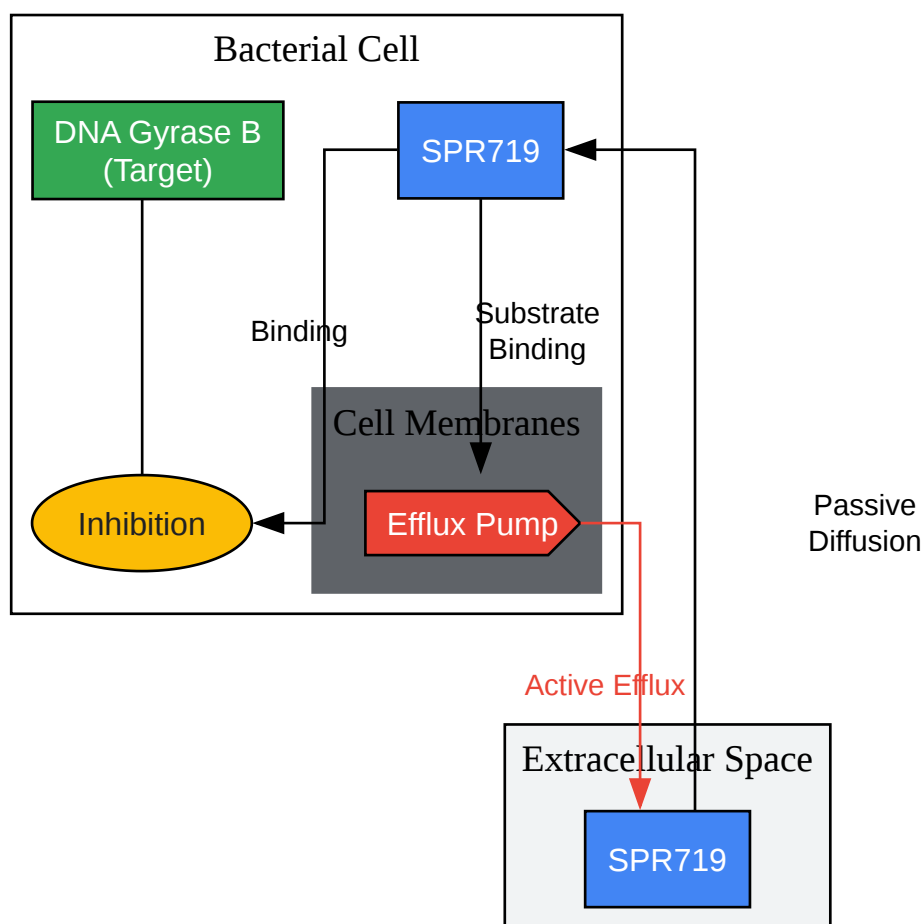
SPR720 is an oral phosphate prodrug that is rapidly converted in vivo to its active form, **SPR719**.^{[1][2][3]} **SPR719** is a novel aminobenzimidazole antibacterial agent that inhibits the ATPase domain of bacterial DNA gyrase B (GyrB).^{[1][4][5][6][7]} This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.^{[1][2]} While **SPR719** shows potent activity against various mycobacteria, the emergence of resistance is a persistent challenge in antibiotic development.

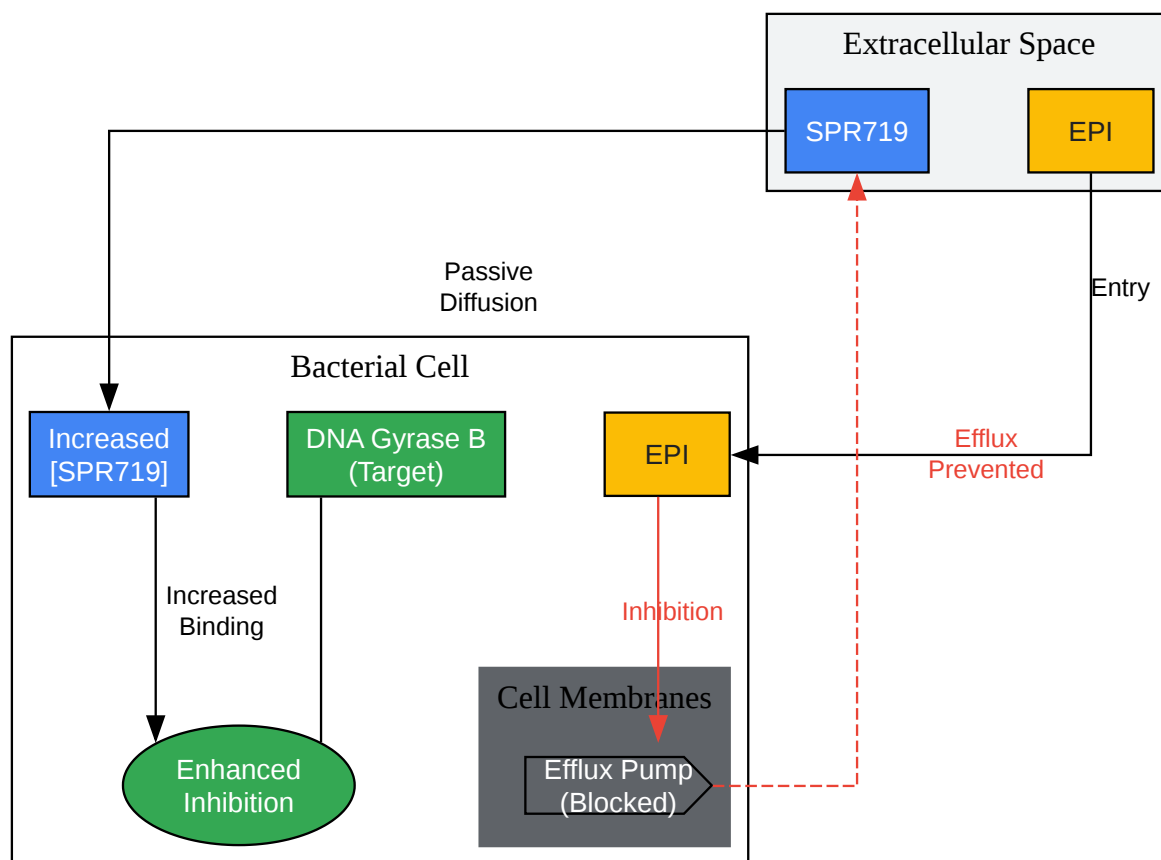
One significant mechanism of bacterial resistance is the active extrusion of antibiotics by membrane-bound efflux pumps.^{[8][9][10][11]} These pumps act as cellular housekeepers, removing toxic substances from the cytoplasm, thereby reducing the intracellular concentration of an antibiotic below its effective threshold. Studies have indicated that resistance to **SPR719** in pathogens such as *Mycobacterium abscessus* can be associated with the upregulation of efflux pump systems.^{[1][5][6]}

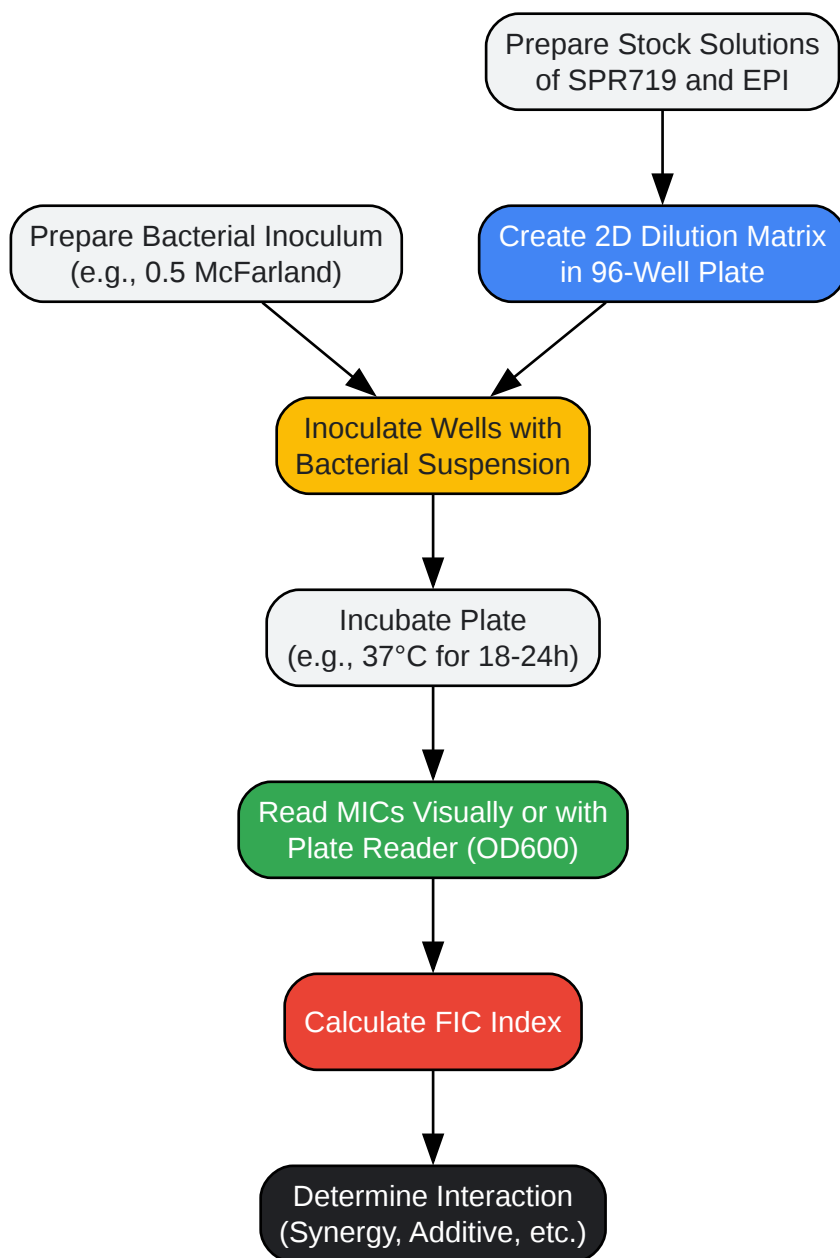
The development of Efflux Pump Inhibitors (EPIs) represents a promising strategy to counteract this resistance mechanism. EPIs are compounds that block the function of efflux pumps, restoring or potentiating the activity of antibiotics that are pump substrates.^{[12][13]} This application note provides a detailed framework and experimental protocols for investigating **SPR719** as a substrate of bacterial efflux pumps and for characterizing potential EPIs that can be used in combination with **SPR719** to enhance its therapeutic efficacy.

Key Pathways and Concepts

The efficacy of **SPR719** is dependent on achieving and maintaining a sufficient intracellular concentration to inhibit its target, DNA gyrase B. Efflux pumps directly counteract this by expelling the drug from the cell. An effective EPI can block this process, leading to increased intracellular drug accumulation and enhanced bacterial growth inhibition.







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